6-Aminoquinoline
6-Aminoquinoline
6-Aminoquinoline is used in the preparation of diaminopyrimidine derivatives as 5-HT4 receptor agonists. It is also used as an internal standard in determining serum nicotine and cotinine simultaneously. 6-Aminoquinoline can be used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminonesa.
Brand Name:
Vulcanchem
CAS No.:
580-15-4
VCID:
VC0144246
InChI:
InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2
SMILES:
C1=CC2=C(C=CC(=C2)N)N=C1
Molecular Formula:
C9H8N2
Molecular Weight:
144.17 g/mol
6-Aminoquinoline
CAS No.: 580-15-4
Reference Standards
VCID: VC0144246
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
Purity: 98%
CAS No. | 580-15-4 |
---|---|
Product Name | 6-Aminoquinoline |
Molecular Formula | C9H8N2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | quinolin-6-amine |
Standard InChI | InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 |
Standard InChIKey | RJSRSRITMWVIQT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)N)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)N)N=C1 |
Melting Point | 114.0 °C |
Description | 6-Aminoquinoline is used in the preparation of diaminopyrimidine derivatives as 5-HT4 receptor agonists. It is also used as an internal standard in determining serum nicotine and cotinine simultaneously. 6-Aminoquinoline can be used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminonesa. |
Purity | 98% |
Synonyms | (Quinolin-6-yl)amine; 6-Quinolylamine; NSC 58388; 6-AMINOQUINOLINE; Quinolin-6-amine; 580-15-4; 6-Quinolinamine; Quinoline, 6-amino- |
Vapor Pressure | 1.63e-05 mmHg |
Reference | 1: Jonnada M, El Rassi GD, El Rassi Z. Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography. Electrophoresis. 2017;38(12):1592–1601. doi:10.1002/elps.201600544 2: Rajapakse A, Linder C, Morrison RD, et al. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chem Res Toxicol. 2013;26(4):555–563. doi:10.1021/tx300483z 3: Hacker MP, Braddock J, Unwin S. Anticholinesterase activity of the unsymmetric bisquaternary 6-aminoquinoline salt NSC-176319. Biochem Pharmacol. 1982;31(3):301–304. doi:10.1016/0006-2952(82)90174-5 4: Brynes PJ, Bevilacqua P, Green A. 6-aminoquinoline as a fluorogenic leaving group in peptide cleavage reactions: a new fluorogenic substrate for chymotrypsin. Anal Biochem. 1981;116(2):408–413. doi:10.1016/0003-2697(81)90381-x 5: Yu JH, Li GD, Krull IS, Cohen S. Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1994;658(2):249–260. doi:10.1016/0378-4347(94)00242-8 |
PubChem Compound | 11373 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume